2-Amino-3-ethylbenzaldehyde
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Overview
Description
2-Amino-3-ethylbenzaldehyde: is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and an ethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with o-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using metal catalysts such as 5% palladium on charcoal or skeletal nickel.
Ethylation: The benzene ring is then ethylated at the third position using ethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Reduction: Using metal catalysts for the reduction of the nitro group.
Ethylation: Employing ethylating agents in large reactors to ensure uniformity and high yield.
Purification: The final product is purified through crystallization or distillation to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: 2-Amino-3-ethylbenzoic acid.
Reduction: 2-Amino-3-ethylbenzyl alcohol.
Substitution: Various amides and secondary amines depending on the substituents used.
Scientific Research Applications
2-Amino-3-ethylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylbenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions.
Amino Group: The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Pathways: The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Amino-3-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-4-ethylbenzaldehyde: The ethyl group is at the fourth position instead of the third.
3-Amino-2-ethylbenzaldehyde: The positions of the amino and ethyl groups are swapped.
Uniqueness: 2-Amino-3-ethylbenzaldehyde is unique due to the specific positioning of the amino and ethyl groups, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-3-ethylbenzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-6H,2,10H2,1H3 |
InChI Key |
VAYCODQETWRCND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)N |
Origin of Product |
United States |
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